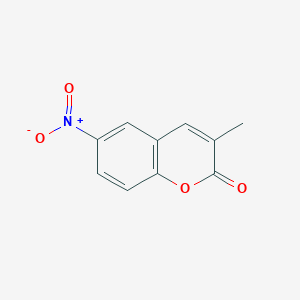

3-Methyl-6-nitrocoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-6-nitrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c1-6-4-7-5-8(11(13)14)2-3-9(7)15-10(6)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWANMOIIIMORBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371698 | |

| Record name | 3-Methyl-6-nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103030-08-6, 95532-74-4 | |

| Record name | 3-Methyl-6-nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-6-nitrocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methyl 6 Nitrocoumarin and Analogous Nitrated Coumarin Derivatives

Classical and Green Synthetic Approaches to the Coumarin (B35378) Nucleus

The construction of the fundamental coumarin scaffold, a benzopyrone structure, can be achieved through several well-established synthetic routes. researchgate.net These methods have been adapted and refined over the years to improve yields, reduce environmental impact, and increase molecular diversity.

The Pechmann condensation is a cornerstone method for coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org The reaction proceeds through transesterification, followed by an intramolecular electrophilic attack on the activated phenol ring and subsequent dehydration to form the coumarin. wikipedia.orgscispace.com

For the synthesis of a precursor to 3-methyl-6-nitrocoumarin, one might start with a suitably substituted phenol and an ester like ethyl acetoacetate (B1235776). The reaction is traditionally catalyzed by strong acids such as concentrated sulfuric acid. jetir.orgscite.ai However, this classical approach often requires harsh conditions.

In the pursuit of greener synthesis, significant research has focused on replacing corrosive acid catalysts. Solid acid catalysts like Amberlyst-15 have proven effective, enabling the reaction to proceed under solvent-free conditions with high yields and allowing for catalyst recycling. scispace.comresearchgate.net For instance, the condensation of resorcinol (B1680541) with ethyl acetoacetate using Amberlyst-15 at 110°C under solvent-free conditions yields 7-hydroxy-4-methylcoumarin in approximately 95% yield. scispace.com Other green alternatives include the use of inexpensive and reusable organocatalysts like humic acid, which can catalyze the reaction in minutes under solvent-free conditions. benthamdirect.com

Table 1: Selected Pechmann Condensation Conditions for Coumarin Synthesis

| Phenol Reactant | β-Ketoester | Catalyst | Conditions | Yield | Reference |

| Resorcinol | Ethyl acetoacetate | Conc. H₂SO₄ | 5°C to Room Temp, 18h | 88% | jetir.org |

| Substituted Phenols | Ethyl acetoacetate | Oxalic Acid | Microwave, Solvent-free | High | niscpr.res.inniscpr.res.in |

| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | 110°C, 100 min, Solvent-free | ~95% | scispace.com |

| Phenols | β-Ketoesters | Humic Acid | 80°C, 5-8 min, Solvent-free | 91-99% | benthamdirect.com |

The Knoevenagel condensation is another powerful tool for coumarin synthesis. This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to the carbonyl group of an o-hydroxybenzaldehyde, followed by dehydration and cyclization (lactone formation). wikipedia.orgsigmaaldrich.com The catalyst is typically a weak base, such as piperidine (B6355638) or an amine salt. wikipedia.orgkjscollege.com

Green chemistry principles have been extensively applied to this reaction. Microwave irradiation has been used to accelerate the condensation of salicylaldehydes with ethyl acetate (B1210297) derivatives in the presence of piperidine under solvent-free conditions. kjscollege.com The use of water as a reaction medium represents a significant environmental improvement, as it is non-toxic and economical. clockss.org Studies have shown that the one-pot reaction of o-hydroxyaryl aldehydes with active methylene compounds like malononitrile (B47326) can proceed efficiently in water, yielding 3-substituted coumarins in high purity. clockss.org Furthermore, ultrasound-assisted synthesis using biodegradable solvents like waste curd water has also been developed for preparing coumarin-3-carboxylic acids. eurjchem.com

Table 2: Knoevenagel Condensation Approaches for Coumarin Synthesis

| Aldehyde Reactant | Active Methylene Compound | Catalyst/Medium | Conditions | Product Type | Reference |

| Salicylaldehyde derivatives | Ethyl acetate derivatives | Piperidine | Microwave, Solvent-free | Substituted Coumarins | kjscollege.com |

| o-Hydroxyaryl aldehydes | Acetonitriles | Water | One-pot | 3-Substituted Coumarins | clockss.org |

| 2-Hydroxybenzaldehydes | Dimethyl malonate | Waste Curd Water | Ultrasonic irradiation, 40°C | Coumarin-3-carboxylic acids | eurjchem.com |

| 3-Formylchromones | Malononitrile | PEG-400 | Microwave | Chromylidene nitriles | niscpr.res.in |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, have emerged as a highly efficient and atom-economical strategy for synthesizing complex molecules, including coumarin derivatives. researchgate.net This approach allows for the rapid generation of molecular diversity from simple starting materials. nih.gov

For example, furo[3,2-c]coumarins have been synthesized in a one-pot, three-component reaction of 4-hydroxycoumarin (B602359), an arylglyoxal monohydrate, and allyltrimethylsilane, mediated by Lewis acids like FeCl₃ or ZnCl₂. researchgate.net Another approach involves the reaction of 4-hydroxycoumarin derivatives with aldehydes and α-halo ketones in a green solvent mixture of water and imidazole (B134444) to produce complex coumarins in high yields. nih.gov The use of microwave assistance can further accelerate these reactions, as demonstrated in the double enol-Ugi condensation to create coumarin dimers in just a few minutes. unex.es

Directed Nitration for C-6 and Other Position Selective Substitution

Once the coumarin nucleus is formed, the next step towards this compound is the introduction of the nitro (NO₂) group onto the benzene (B151609) ring via electrophilic aromatic substitution. The position of nitration is highly dependent on the existing substituents on the ring and the reaction conditions.

The nitration of a coumarin ring, such as a 3-methylcoumarin (B74530) or the closely related 4-methylcoumarin, typically yields a mixture of isomers, primarily the 6-nitro and 8-nitro derivatives. jetir.orgchemmethod.com The electron-donating groups (like hydroxyl or methoxy) and the oxygen atom of the pyrone ring direct the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In the case of 7-hydroxy-4-methylcoumarin, the primary sites of attack are C-6 and C-8. jetir.orgresearchgate.net

Achieving regioselectivity—the preferential formation of one isomer over another—is a key challenge. The choice of nitrating agent can significantly influence the outcome. While a standard mixture of concentrated nitric acid and sulfuric acid is commonly used, other reagents have been developed for improved selectivity. jetir.orgmdpi.com For instance, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used for the nitration of coumarins. tandfonline.com Using CAN in combination with hydrogen peroxide in an aqueous medium has been shown to provide better regioselectivity for nitration at the C-6 position of 7-hydroxycoumarins compared to using CAN in acetic acid. tandfonline.com Another approach involves using cupric nitrate impregnated on K10 montmorillonite (B579905) clay (claycop), which can yield regioselective mononitro coumarins at room temperature. researchgate.net

Studies on the nitration of substituted coumarins have shown that lower temperatures often favor the formation of the 6-nitro isomer. For example, in the nitration of 4,7-dimethylcoumarin (B83668), stirring the reaction mixture at room temperature for three hours after an initial hour in an ice bath resulted in a higher yield of the 6-nitro isomer. chemmethod.comchemmethod.com Conversely, maintaining the reaction at a low temperature (below 5°C) for an extended period (overnight or 24 hours) tends to favor the formation of the 8-nitro isomer. chemmethod.comchemmethod.com

A typical procedure for synthesizing a mixture of 7-hydroxy-4-methyl-6-nitrocoumarin and 7-hydroxy-4-methyl-8-nitrocoumarin (B94725) involves dissolving 7-hydroxy-4-methylcoumarin in concentrated sulfuric acid at 0°C, followed by the slow addition of a nitrating mixture (conc. HNO₃ and conc. H₂SO₄). jetir.org After addition, allowing the reaction to stir at room temperature for an hour leads to the formation of both isomers. jetir.org The isomers can then be separated based on their differential solubility in solvents like ethanol; the 6-nitro derivative is often less soluble and can be isolated by filtering the hot solution, while the 8-nitro derivative crystallizes from the filtrate upon cooling. scispace.comjetir.org

Table 3: Influence of Reaction Conditions on Coumarin Nitration

| Coumarin Substrate | Nitrating Agent | Temperature | Time | Major Product(s) | Reference |

| 4,7-Dimethylcoumarin | HNO₃/H₂SO₄ | Ice bath (1h) then RT (3h) | 4 hours | 6-Nitro isomer favored | chemmethod.comchemmethod.com |

| 4,7-Dimethylcoumarin | HNO₃/H₂SO₄ | < 5°C | 24 hours | 8-Nitro isomer favored | chemmethod.comchemmethod.com |

| 7-Hydroxy-4-methylcoumarin | HNO₃/H₂SO₄ | 0-10°C then RT | ~1 hour | Mixture of 6-nitro and 8-nitro isomers | jetir.org |

| 2H-Chromen-2-one | KNO₃/H₂SO₄ | Room Temperature | 24 hours | 6-Nitro-2H-chromen-2-one | mdpi.com |

| 7-Hydroxycoumarins | CAN/H₂O₂ | - | - | Regioselective nitration at C-6 | tandfonline.com |

Introduction and Functionalization of the Methyl Group at C-3

The synthesis of the core this compound structure often begins with the creation of a substituted coumarin, which is subsequently nitrated. A common precursor is 7-hydroxy-4-methylcoumarin, synthesized through the Pechmann condensation of resorcinol and ethyl acetoacetate. jetir.orgmdpi.com The nitration of this precursor is a critical step. For instance, the nitration of 7-hydroxy-4-methylcoumarin using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-10 °C) yields a mixture of isomers, primarily 7-hydroxy-4-methyl-6-nitrocoumarin and 7-hydroxy-4-methyl-8-nitrocoumarin. jetir.org The separation of these isomers can be achieved by fractional crystallization from a solvent like ethanol. jetir.org

Similarly, the nitration of 4,7-dimethylcoumarin with nitric and sulfuric acids can produce various nitro isomers depending on the reaction conditions. chemmethod.comchemmethod.com Low temperatures and short reaction times favor the formation of the 6-nitro isomer, while higher temperatures and longer reaction times can lead to the 8-nitro isomer or dinitro derivatives. chemmethod.comchemmethod.com

Once the 3-methylcoumarin scaffold is established, the methyl group at the C-3 position can be a handle for further functionalization. While direct functionalization of the C-3 methyl group is a specific transformation, broader strategies often focus on introducing substituents at the C-3 and C-4 positions. For example, coumarins bearing substitutions at the third and fourth positions have been found to be particularly active in various biological contexts due to increased conjugation. nih.gov The synthesis of C-3 and C-4 substituted coumarins can be achieved through sequences like dehydrogenation-oxidative Heck-cyclization, starting from substrates like cyclic ketones and alkenes. mdpi.com

Advanced Synthetic Transformations for Coumarin Derivatization

Modern synthetic organic chemistry offers powerful tools for the precise modification of the coumarin core. These advanced methods enable the construction of complex, polycyclic, and diversely functionalized coumarin derivatives.

C-H Functionalization Methodologies

Direct C-H bond functionalization has emerged as an efficient and atom-economical strategy for modifying the coumarin scaffold, avoiding the need for pre-activated substrates. mdpi.comresearchgate.net This approach allows for the conversion of a multitude of C-H bonds into valuable functional groups. researchgate.net

Various transition metals have been employed to catalyze these transformations:

Iron-Catalyzed Functionalization : An iron-based metal-organic framework (MOF), VNU-20, has been used as a recyclable catalyst for the direct C-H bond activation to couple coumarins with N,N-dimethylanilines. rsc.org

Manganese-Catalyzed Functionalization : Earth-abundant manganese(I) carbonyl complexes provide a practical method for the regioselective C-H functionalization of coumarins, leading to the rapid assembly of fused polycyclic pyridinium-containing coumarins. whiterose.ac.uknih.gov These reactions can be promoted both photochemically and thermally. whiterose.ac.uknih.gov

Palladium-Catalyzed Functionalization : Palladium catalysis is widely used for C-H functionalization. The regioselectivity can often be controlled; for instance, C-3 alkenylation is a common outcome. mdpi.comcsic.es The oxidative Heck reaction is an efficient method for the selective C-3 alkenylation of unsubstituted coumarins. csic.es

Ruthenium-Catalyzed Functionalization : Ruthenium catalysts have been used to install alkenyl moieties at the C-4 position, using a directing carbonyl group at C-3. mdpi.com

The choice of catalyst and reaction conditions allows for targeted modifications at different positions of the coumarin ring, providing a versatile toolkit for creating diverse molecular architectures. mdpi.comresearchgate.net

| Catalyst System | Position Functionalized | Type of Transformation | Reference |

| Fe-MOF (VNU-20) | C-H on coumarin ring | Coupling with N,N-dimethylanilines | rsc.org |

| [MnBn(CO)5] | C-H on coumarin ring | Cyclomanganation/Annulation | whiterose.ac.uknih.gov |

| Pd(OAc)2 | C-3 | Alkenylation (Oxidative Heck) | mdpi.comcsic.es |

| [RuCl2(p-cymene)]2 | C-4 | Alkenylation | mdpi.com |

Palladium-Catalyzed Annulation Reactions

Palladium-catalyzed annulation reactions are powerful strategies for constructing π-extended and polycyclic coumarin derivatives. unimi.it These reactions involve the formation of multiple new bonds in a single operation, often driven by C-H activation, to build new ring systems onto the coumarin framework. unimi.it

One prominent example is the carbonylative annulation of o-iodophenols with internal alkynes, which yields substituted coumarins. researcher.lifecapes.gov.br In this process, a palladium catalyst facilitates the coupling of the phenol, the alkyne, and carbon monoxide (CO) to form the coumarin ring system. researcher.lifecapes.gov.br Another approach involves the palladium-catalyzed cascade carbonylative annulation between alkene-tethered aryl iodides and CO to produce complex polycyclic molecules. researcher.life These methods demonstrate the utility of palladium catalysis in constructing elaborate coumarin-fused architectures from simpler starting materials. unimi.it

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Nitrocoumarin Synthesis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for forming 1,2,3-triazole rings. organic-chemistry.orgnih.govrsc.org This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and high yields, making it an ideal tool for the derivatization of complex molecules like nitrocoumarins. organic-chemistry.orgrsc.org

The CuAAC reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate). organic-chemistry.orgbeilstein-journals.org This methodology can be applied to coumarin derivatives to introduce triazole-containing substituents. For example, an alkyne-modified coumarin can be "clicked" with an azide, or an azide-functionalized coumarin can be reacted with an alkyne. This strategy has been used for the post-synthetic modification of coumarin-labeled DNA, where a coumarin azide is coupled to an alkyne-modified oligonucleotide. nih.gov

For nitrocoumarins, this presents a powerful conjugation strategy. A nitrocoumarin derivative bearing either an azide or an alkyne functional group can be readily coupled with a variety of molecules (peptides, carbohydrates, fluorescent probes, etc.) that have the complementary reactive partner. This allows for the creation of complex molecular hybrids built upon the nitrocoumarin scaffold.

Post-Synthetic Modification and Conjugation Strategies

Post-synthetic modification involves the derivatization of a pre-formed coumarin core to introduce new functionalities or build more complex molecular architectures. These strategies are essential for developing molecules with tailored properties.

Synthesis of Chiral Derivatization Reagents

Coumarin derivatives are valuable scaffolds for the synthesis of chiral derivatization reagents (CDRs). These reagents are used to determine the absolute configuration and enantiomeric purity of chiral molecules, such as amines and carboxylic acids, often through chromatographic or spectroscopic methods. nih.govscience.gov

A common strategy involves introducing a chiral side chain onto the coumarin ring. nih.gov For example, a chiral side chain can be installed at the 7-position of the coumarin via a Mitsunobu reaction. nih.gov The resulting chiral coumarin can contain a reactive handle, such as an amine or a carboxylic acid, allowing it to be coupled with the analyte of interest. nih.gov

Another approach utilizes 7-diethylaminocoumarin-3-carboxylic acid, which can be converted into a highly reactive imidazolide (B1226674). ntu.edu.twnih.gov This coumarin-based imidazolide serves as a novel fluorescent derivatizing reagent for hydroxyl-containing compounds. ntu.edu.twnih.gov When this reagent reacts with a chiral diol, it forms a bis-chromophoric derivative. The spatial arrangement of the two coumarin chromophores, dictated by the chirality of the diol, results in a specific signal in circular dichroism (CD) spectroscopy, allowing for the determination of the diol's absolute stereochemistry via the CD exciton (B1674681) chirality method. ntu.edu.twnih.gov

Amide Coupling for Bioconjugate Formation

The formation of an amide bond is a cornerstone of bioconjugation, allowing for the stable linkage of fluorescent coumarin tags to biomolecules such as peptides, proteins, and nucleic acids. This is typically achieved by reacting a coumarin derivative containing a carboxylic acid or an amine with a corresponding reactive partner on the biomolecule.

For nitrated coumarins, a common strategy involves precursors like 6-nitro-coumarin-3-carboxylic acid. This compound can be activated and coupled with amines. A study detailed the synthesis of peptides containing 6-nitro-coumarin-3-carboxylic acid to investigate the structure-property relationships and fluorescent properties of the resulting peptidic luminophores. researchgate.net The synthesis involves standard peptide coupling chemistry where the carboxylic acid of the coumarin is activated to react with an amino group of an amino acid or peptide. researchgate.net

Another versatile approach utilizes aminocoumarins, which can be readily obtained by the reduction of nitrocoumarins. chemmethod.comuobaghdad.edu.iq For instance, 7-(N,N)-diethylamino-3-aminocoumarin has been coupled with steroidal hemiesters using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as a coupling agent to produce novel steroid-coumarin conjugates. rsc.org This amidation reaction creates fluorescent probes designed for bioimaging applications, demonstrating how the coumarin scaffold can be linked to lipophilic molecules to influence their cellular localization. rsc.org Similarly, coumarin derivatives bearing amide moieties have been synthesized by the ammonolysis of ethyl coumarin-3-carboxylate with various aromatic amines in refluxing ethanol. scirp.org

A different method, the Staudinger ligation, provides a chemoselective way to form amide bonds. This reaction involves an azidonucleoside reacting with triphenylphosphine (B44618) to form an iminophosphorane intermediate, which subsequently reacts with an active ester of a coumarin carboxylic acid to create a coumarin-labeled nucleoside. mdpi.com

Table 1: Examples of Amide Coupling Reactions with Coumarin Derivatives

| Coumarin Precursor | Coupling Partner | Coupling Method | Product Type | Reference |

|---|---|---|---|---|

| 6-Nitro-coumarin-3-carboxylic acid | α-Aminoisobutyric acid (Aib) | Peptide synthesis | Peptidic luminophore | researchgate.net |

| 7-(N,N)-diethylamino-3-aminocoumarin | Steroidal hemiesters | EEDQ coupling | Steroid-coumarin conjugate | rsc.org |

| Ethyl coumarin-3-carboxylate | Aromatic amines | Ammonolysis | Coumarin amide | scirp.org |

| Coumarin-4-acetic acid esters | Azidonucleosides | Staudinger ligation | Labeled nucleoside | mdpi.com |

Incorporation into Imine-Metal Complexes

The synthesis of coumarin-based imine (Schiff base) metal complexes is a significant area of research, producing compounds with a wide array of applications. nih.gov The general synthetic route involves the condensation of an amino-substituted coumarin with an aldehyde or ketone to form the imine linkage (>C=N-). This Schiff base ligand, which contains multiple donor atoms, is then reacted with various metal salts to form stable coordination complexes. google.comrasayanjournal.co.in

The necessary precursor, an aminocoumarin, is often synthesized via the reduction of a corresponding nitrocoumarin. For example, studies have shown the nitration of 7-ethyl-4-methylcoumarin to yield 7-ethyl-4-methyl-6-nitrocoumarin, which is then reduced using iron in an acidic medium to form 6-amino-7-ethyl-4-methylcoumarin. uobaghdad.edu.iq This amino derivative is subsequently reacted with substituted aromatic aldehydes to form a series of Schiff base derivatives. uobaghdad.edu.iq This same nitro-to-amine-to-imine pathway would be directly applicable to this compound.

A wide variety of transition metals have been incorporated into these coumarin-Schiff base scaffolds. Research has detailed the synthesis and characterization of complexes with Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Cd(II), and various rare earth metals. nih.govresearchgate.net For instance, copper(II) complexes have been formed from Schiff bases derived from the condensation of 7-amino-4-methyl-coumarin and substituted salicylaldehydes. tudublin.ie Similarly, cobalt(II) and copper(II) complexes of a Schiff base derived from 3-acetylcoumarin (B160212) and 2-amino-5-methylphenol (B193566) have been synthesized and characterized. rasayanjournal.co.in The resulting complexes often exhibit distinct geometries, such as octahedral or distorted octahedral, depending on the metal ion and the ligand structure. scirp.orgsrce.hrekb.eg

Table 2: Synthesis of Coumarin-Based Imine-Metal Complexes

| Coumarin Precursor | Carbonyl Compound | Metal Ion(s) | Complex Geometry | Reference |

|---|---|---|---|---|

| 6-Amino-7-ethyl-4-methylcoumarin | Substituted aromatic aldehydes | Not specified | Not specified | uobaghdad.edu.iq |

| 7-Amino-4-methyl-coumarin | Substituted salicylaldehydes | Cu(II) | Not specified | tudublin.ie |

| 3-Acetylcoumarin | 2-Amino-5-methylphenol (forms imine) | Co(II), Cu(II) | Not specified | rasayanjournal.co.in |

| 8-Formyl-7-hydroxy-4-methylcoumarin | 3-Substituted-4-amino-5-hydrazino-1,2,4-triazole | Co(II), Ni(II), Cu(II) | Not specified | tandfonline.com |

| Ninhydrin | Amino acids (forms imine ligand) | Cu(II), Co(II), Ni(II), Fe(II) | Octahedral (bidentate/tridentate) | srce.hr |

Fusion with Other Heterocyclic Ring Systems

Fusing additional heterocyclic rings to the coumarin core is a powerful strategy for creating novel molecular architectures with enhanced or new properties. tudublin.ie These reactions often utilize reactive handles on the coumarin ring, such as amino, hydroxy, or halo groups, to build the new ring system. Nitrated coumarins are key starting materials, as the nitro group can be readily converted into an amine, which then serves as a nucleophile in cyclization reactions.

One prominent example involves the synthesis of pyridocoumarins. A study demonstrated the synthesis of novel 8-pyridinyl and 8-pyranyl coumarin derivatives starting from 8-acetyl-4-methyl-6-nitro-2-oxo-2H-chromen-7-yl benzoate. rroij.com In this multi-step synthesis, the acetyl group at the 8-position is used as the foundation to construct the new pyridine (B92270) or pyran ring, while the nitro group remains at the 6-position of the parent coumarin. rroij.com

Another versatile precursor is 4-chloro-3-nitrocoumarin (B1585357). This compound can react with various nucleophiles to build fused systems. For example, its reaction with 6-nitrobenzothiazol-2-amine in the presence of triethylamine (B128534) yields a new, complex heterocyclic derivative, 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. scispace.com Similarly, the reaction of 4-chloro-3-nitrocoumarin with carbon disulfide can produce a fused 4H-chromeno[3,4-d]thiazol-4-one system. mdpi.com

Table 3: Examples of Fused Heterocyclic Coumarin Synthesis

| Coumarin Starting Material | Reagents | Fused Heterocycle | Reference |

|---|---|---|---|

| 8-Acetyl-4-methyl-6-nitro-coumarin derivative | Aromatic aldehydes, ethyl cyanoacetate, piperidine | Pyridine | rroij.com |

| 4-Chloro-3-nitrocoumarin | 6-Nitrobenzothiazol-2-amine, triethylamine | Thiazole-Amine Linkage | scispace.com |

| 4-Aminocoumarin (B1268506) | Nitromethane (B149229), aldehydes | Pyrrole (B145914) | rsc.org |

| 3-Amino-4-hydroxycoumarin | Substituted acetophenones, p-TsOH | Azepine | researchgate.net (from first search) |

| 4-Chloro-3-nitrocoumarin | Carbon disulfide, sodium hydrogen sulfate | Thiazole | mdpi.com |

Advanced Spectroscopic and Photophysical Characterization of 3 Methyl 6 Nitrocoumarin Systems

Electronic Absorption Spectroscopy Analyses

The electronic absorption spectrum of a molecule provides fundamental insights into the energy differences between its electronic ground and excited states. For conjugated systems like 3-Methyl-6-nitrocoumarin, these spectra are typically dominated by transitions involving π-electrons.

The UV-visible absorption spectrum of this compound is characterized by strong absorption bands attributed to π→π* electronic transitions. uzh.ch These transitions involve the promotion of an electron from a π bonding molecular orbital to a π* anti-bonding molecular orbital. uzh.chmatanginicollege.ac.in The extensive π-conjugated system of the coumarin (B35378) core is the primary chromophore responsible for this absorption.

The presence of the electron-withdrawing nitro (-NO₂) group at the 6-position and the electron-donating character of the lactone oxygen within the coumarin ring system induces a significant intramolecular charge transfer (ICT) character in the electronic transitions. nih.govacs.org This ICT from the electron-rich part of the molecule to the electron-deficient nitro-substituted benzene (B151609) ring can lead to a bathochromic (red) shift in the absorption maximum compared to unsubstituted coumarin, moving the absorption to longer wavelengths. tanta.edu.eg Studies on similar nitro-substituted aromatic compounds confirm that such transitions are intense, with high molar extinction coefficients (ε). uzh.chmatanginicollege.ac.in In some nitrocoumarins, both π→π* and n→π* transitions are observed, with the latter being less intense and involving the promotion of a non-bonding electron (from the oxygen atoms) to a π* anti-bonding orbital. nveo.org

Table 1: Representative Electronic Absorption Data for Coumarin Derivatives in Ethanol This table provides illustrative data based on typical values for related coumarin compounds to demonstrate expected spectral characteristics.

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Transition Type |

| Coumarin | ~310 | ~10,000 | π→π |

| This compound (Expected) | ~340 - 360 | ~12,000 - 18,000 | π→π with ICT character |

| 7-Aminocoumarin | ~370 | ~20,000 | π→π* with ICT character |

Fluorescence Emission Spectroscopy Investigations

Fluorescence spectroscopy reveals the pathways by which a molecule returns to its ground state from an excited state via the emission of light. The fluorescence properties of this compound are profoundly shaped by its chemical structure and its interaction with the surrounding environment.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The determination of ΦF is typically performed using a comparative method, referencing a standard with a known quantum yield. ijirt.org The calculation uses the following equation:

ΦS = ΦR * (AS / AR) * (AbsR / AbsS) * (ηS² / ηR²)

Where:

Φ is the fluorescence quantum yield

A is the integrated area under the emission spectrum

Abs is the optical density at the excitation wavelength

η is the refractive index of the solvent

Subscripts S and R refer to the sample and reference, respectively. ijirt.org

For this compound, the presence of the nitro group is expected to significantly lower the fluorescence quantum yield. Nitroaromatic compounds are known to be weakly emissive because the nitro group promotes efficient intersystem crossing to the triplet state and other non-radiative decay pathways, effectively quenching the singlet excited state responsible for fluorescence. nih.gov While unsubstituted coumarins can be highly fluorescent, the introduction of a nitro group at the 6-position provides a deactivation pathway that competes with light emission. acs.org Therefore, a low ΦF value is anticipated for this compound.

Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's absorption or emission spectra with a change in solvent polarity. matanginicollege.ac.in Coumarin derivatives, particularly those with strong electron-donating and electron-withdrawing groups, often exhibit significant solvatochromic effects due to differences in the dipole moments of their ground and excited states. researchgate.net

For this compound, an increase in solvent polarity is expected to cause a bathochromic (red) shift in its fluorescence emission. This occurs because the excited state, which possesses a more pronounced intramolecular charge transfer character, is more polar than the ground state. matanginicollege.ac.in Polar solvents stabilize this polar excited state more effectively than the ground state, thus reducing the energy gap for emission and shifting the fluorescence to longer wavelengths. matanginicollege.ac.intanta.edu.eg

Table 2: Illustrative Solvatochromic Effects on the Emission of this compound This table presents hypothetical data to illustrate the expected solvatochromic shifts based on the behavior of polar fluorescent dyes.

| Solvent | Polarity (Dielectric Constant) | Expected Emission λmax (nm) |

| Hexane | 1.9 | ~450 |

| Dichloromethane | 9.1 | ~485 |

| Acetonitrile | 37.5 | ~510 |

| Ethanol | 24.6 | ~525 |

| Water | 80.1 | ~550 |

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in poor solvents or in the solid state. ust.hkelsevier.com This effect is contrary to the more common aggregation-caused quenching (ACQ) seen in many planar dyes. The primary mechanism for AIE is the restriction of intramolecular motions (RIM), such as rotations of phenyl rings, in the aggregated state. ust.hk This blockage of non-radiative decay channels forces the excited molecule to decay radiatively, "turning on" fluorescence. ub.edu

While many coumarin derivatives have been explored for AIE, the phenomenon is most often associated with molecules possessing rotatable groups, like tetraphenylethylene. researchgate.netust.hk The structure of this compound is relatively planar and rigid, lacking the freely rotating peripheral groups that are characteristic of many AIE-active compounds (AIEgens). Therefore, it is not expected to be a classic AIEgen. Instead, it is more likely to exhibit aggregation-caused quenching due to the formation of non-emissive π-π stacked aggregates.

Nitro-substituted coumarins, particularly those with a nitro group at the 6-position and a methyl group at an adjacent position (like the 7-position), are well-established as photolabile protecting groups, or "caged" compounds. nih.govresearchgate.net The 6-nitrocoumarin-7-ylmethyl (Ncm) group is a prominent example of such a system. Although the title compound is this compound, the fundamental photochemistry associated with the 6-nitrocoumarin core is highly relevant.

Upon absorption of UV or visible light, the nitro group undergoes an intramolecular redox reaction. The excited nitro group abstracts a hydrogen atom from the adjacent methyl group (in the case of Ncm) to form a transient aci-nitro intermediate. nih.gov This intermediate is unstable and rapidly rearranges, leading to the cleavage of the bond linking the coumarin cage to a substrate molecule. nih.govresearchgate.net This process results in the release of the "uncaged" molecule and a byproduct, such as a 7-formyl-6-nitrosocoumarin. nih.gov This photorelease mechanism is highly valued for its ability to deliver biologically active molecules with high spatiotemporal precision using light as a trigger. researchgate.net The quantum efficiencies for such photorelease processes are typically in the range of 0.05–0.08. researchgate.net

Photoreactivity and Photorelease Mechanisms

Photoinduced Dimerization Studies

The photodimerization of coumarin and its derivatives is a well-documented photochemical reaction, typically proceeding via a [2+2] cycloaddition of the double bond in the pyrone ring upon exposure to UV light. mdpi.comresearchgate.net This reaction can result in four possible stereoisomers: syn head-to-head, anti head-to-head, syn head-to-tail, and anti head-to-tail dimers. The specific products and their ratios are highly dependent on the reaction conditions (such as the solvent) and the substitution pattern on the coumarin ring, which influences both the excited-state electronics and the crystal packing in the solid state. mdpi.comchemsrc.com

For instance, studies on 6-methylcoumarin (B191867) have shown that it undergoes photodimerization, and the reaction can be catalyzed and controlled. mdpi.com The presence of substituents like the methyl group and the strongly electron-withdrawing nitro group in this compound is expected to significantly influence its dimerization behavior compared to unsubstituted coumarin. The nitro group, in particular, affects the excited-state properties, potentially favoring intersystem crossing to the triplet state, which can alter the dimerization pathway. chemcess.com

Research has demonstrated that controlling the orientation of coumarin molecules, for example by using supramolecular hosts like cucurbiturils, can lead to highly selective dimer formation. mdpi.comchemsrc.com In one study, the irradiation of 6-methylcoumarin in water yielded a mixture of four photodimers with low conversion, highlighting the lack of selectivity in solution. mdpi.com

Table 1: Potential Photodimerization Products of Coumarin Derivatives

This interactive table lists the four main types of dimers that can be formed from the photodimerization of coumarin compounds.

| Dimer Type | Head/Tail Orientation | Syn/Anti Orientation |

| Dimer 1 | Head-to-Head | Syn |

| Dimer 2 | Head-to-Head | Anti |

| Dimer 3 | Head-to-Tail | Syn |

| Dimer 4 | Head-to-Tail | Anti |

Note: Specific experimental data on the photodimerization of this compound is not available. The information is based on the general reactivity of coumarin and its derivatives.

Mechanisms of Photocleavable Protecting Groups

Nitro-substituted aromatic compounds, particularly those with a benzylic hydrogen, are widely used as photolabile protecting groups (PPGs), often referred to as "caged" compounds. plos.org The 6-nitrocoumarin scaffold, which is structurally related to this compound, has been developed into a successful PPG system. For example, 6-nitrocoumarin-7-ylmethyl (Ncm) has been used to "cage" biologically active molecules like neurotransmitters. plos.orgresearchgate.net

The photocleavage mechanism for these nitro-aromatic PPGs is analogous to that of the well-studied 2-nitrobenzyl group. nih.gov The process is initiated by the absorption of a photon, which promotes the molecule to an excited state. This is followed by an intramolecular hydrogen atom transfer from the benzylic position (the methyl group at position 3 in this case, if it were attached to a leaving group) to the excited nitro group. This transfer forms a transient species known as an aci-nitro intermediate. nih.gov This intermediate is unstable and undergoes rearrangement and hydrolysis to release the protected molecule and a nitroso-containing byproduct.

Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopic methods, such as time-resolved fluorescence, are powerful tools for investigating the excited-state dynamics of fluorescent molecules like coumarins. mdpi.combiorxiv.org These techniques can monitor processes that occur on femtosecond to nanosecond timescales following photoexcitation, including solvent relaxation, intersystem crossing, and charge transfer. acs.org

For nitroaromatic compounds, excited-state dynamics are known to be particularly complex. The presence of the nitro group often introduces efficient pathways for non-radiative decay, including ultrafast intersystem crossing from the singlet excited state to the triplet manifold, which can quench fluorescence.

While specific time-resolved data for this compound is scarce, studies on other coumarins provide insight into the expected behavior. For example, time-resolved emission spectra of 7-hydroxycoumarin-3-carboxylic acid anchored on a semiconductor film revealed dual emission and the formation of an excimer (an excited-state dimer) with a time constant of about 550 fs. fluorochem.co.uk The fluorescence lifetime is a key parameter obtained from these studies, representing the average time the molecule spends in the excited state before returning to the ground state. This lifetime is sensitive to the molecular environment and the presence of quenching groups like the nitro moiety. nih.gov

Table 2: Representative Photophysical Parameters for Related Coumarin Derivatives

This table presents typical photophysical data for related coumarin compounds to illustrate the parameters measured by spectroscopic techniques. The data is not specific to this compound.

| Compound | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_F) | Reference |

| 7-Hydroxy-4-methylcoumarin | ~320 nm | ~392 nm | - | nih.gov |

| 7-(Ethylamino)-6-methyl-2-oxo-2H-chromene-3-carboxylic acid | - | - | - | rsc.org |

| Ncm-caged Glutamate | - | - | 0.05-0.08 (Photolysis) | plos.org |

Computational Chemistry and Theoretical Insights into 3 Methyl 6 Nitrocoumarin

Density Functional Theory (DFT) Calculations: A Methodological Overview

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the properties of molecular systems. For a molecule like 3-Methyl-6-nitrocoumarin, DFT calculations would typically be employed to elucidate several key characteristics.

Geometry Optimization and Electronic Structure Analysis

The initial step in a computational study involves the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This process would determine the precise bond lengths, bond angles, and dihedral angles of this compound. Following optimization, an analysis of the electronic structure would reveal the distribution of electrons within the molecule, providing insights into its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, this analysis would pinpoint the regions of the molecule most likely to donate or accept electrons in a chemical reaction.

Vibrational Frequency Correlations with Experimental Spectra (FT-IR, FT-Raman)

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. By correlating the calculated frequencies with experimental data, a detailed assignment of the vibrational modes to specific functional groups and bond movements within the this compound structure can be achieved. This correlation serves as a validation of the computational method's accuracy.

Atomic Charge Distribution Analysis

Understanding the distribution of partial charges on each atom of this compound is essential for predicting its electrostatic interactions and reactive sites. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to quantify these atomic charges, highlighting the electrophilic and nucleophilic centers within the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations can predict the electronic absorption spectra (UV-Vis spectra) by determining the energies of electronic transitions from the ground state to various excited states. This information is vital for applications in photochemistry and materials science.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are employed to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. While QSAR models have been developed for various antimicrobial and anticancer coumarin (B35378) derivatives, no specific QSAR studies focusing on a series including this compound were found. Such a study would require experimental activity data for a set of related compounds to correlate with their computed molecular descriptors.

Prediction of Biological Activity Profiles

The initial assessment of the pharmacological potential of this compound can be efficiently performed using in silico computational tools. One prominent method is the Prediction of Activity Spectra for Substances (PASS), a computer program that estimates a compound's likely biological activities based on its structural formula. asianpubs.orgresearchgate.netclinmedkaz.org The PASS algorithm analyzes the structure-activity relationships for a vast training set, which includes hundreds of thousands of known biologically active substances, to predict a spectrum of potential effects. researchgate.netnih.gov

This prediction is based on the premise that a compound's structure determines its biological function. For a novel or uncharacterized molecule like this compound, PASS can generate a list of probable biological activities, including pharmacological effects, mechanisms of action, and even potential toxic or adverse effects. nih.gov The output is presented as a list of activities with corresponding probabilities for being active (Pa) and inactive (Pi). Activities with Pa values greater than Pi are considered possible for the compound and warrant further experimental validation. researchgate.net For instance, PASS has been used to predict and correlate the anti-inflammatory and analgesic activities of other coumarin derivatives, which were later confirmed by experimental models. researchgate.netclinmedkaz.org This approach allows researchers to form an initial hypothesis about the therapeutic potential of this compound, guiding the selection of relevant biological assays for subsequent laboratory testing. asianpubs.orgnih.gov

Selection and Validation of Molecular Descriptors

To quantitatively understand the relationship between the chemical structure of this compound and its biological activity (a process known as QSAR, or Quantitative Structure-Activity Relationship), researchers calculate a variety of molecular descriptors. mdpi.comnih.gov These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties. mdpi.comdergipark.org.tr For nitrocoumarin derivatives, studies have utilized a wide range of descriptors, broadly categorized as electronic, steric, topological, and quantum-chemical. nih.govresearchgate.net

The selection of descriptors is a critical step, aiming to capture the structural features most relevant to the biological activity being studied. mdpi.com These descriptors are often calculated using specialized software and can be derived from 2D or 3D representations of the molecule. researchgate.net For nitrocoumarins, descriptors have been extracted from calculations founded on both semi-empirical and more rigorous density functional theory (DFT) methods. nih.govresearchgate.net Once calculated, these descriptors undergo a selection process to identify the most influential ones for building a robust and predictive QSAR model. mdpi.comarxiv.org

Table 1: Representative Molecular Descriptors for QSAR Studies of Coumarins

| Descriptor Category | Examples | Description |

| Quantum-Chemical | HOMO/LUMO Energies, Ionization Potential, Electron Affinity, Absolute Hardness | Describe the molecule's electronic structure, reactivity, and ability to participate in charge-transfer interactions. dergipark.org.trnih.gov |

| Thermodynamic | Heat of Formation, Gibbs Free Energy, Entropy | Quantify the energetic stability and thermodynamic properties of the molecule. nih.govresearchgate.net |

| Electronic | Dipole Moment, Polarizability | Represent the charge distribution and the ease with which the electron cloud can be distorted. dergipark.org.trnih.gov |

| Topological | Connectivity Indices, Shape Indices | Encode information about the atom connectivity and branching of the molecular skeleton. mdpi.com |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Relate to the molecule's hydrophobicity and bulkiness, which are crucial for pharmacokinetic properties. dergipark.org.trnih.gov |

This table is a representative summary and not exhaustive.

Multivariate Statistical Analysis Techniques

After calculating and selecting relevant molecular descriptors for this compound and its analogues, multivariate statistical methods are employed to build the QSAR models. nih.govrsc.org These techniques are essential for analyzing complex datasets where multiple variables (descriptors) are used to predict a biological response. mdpi.comrsc.org The goal is to create a mathematical equation that reliably correlates the descriptors with the observed activity. nih.gov

Commonly used methods in coumarin QSAR studies include:

Principal Component Analysis (PCA): An exploratory technique used to reduce the dimensionality of the data. It transforms a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components, which helps in visualizing data patterns and clustering compounds. researchgate.netrsc.org

Multiple Linear Regression (MLR): A method to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (biological activity). nih.govnih.gov

Partial Least Squares (PLS) and Principal Component Regression (PCR): These are regression techniques that are particularly useful when the number of descriptors is large or when there is multicollinearity among them. mdpi.comrsc.org

Machine Learning Approaches: More advanced methods like Random Forests (RF), Support Vector Machines (SVM), and k-Nearest Neighbors (kNN) have been successfully applied to model the complex, sometimes non-linear, relationships in the QSAR of nitrocoumarins. nih.govresearchgate.net These models are often used for classification tasks (e.g., active vs. inactive) and can handle intricate data structures effectively. researchgate.net

The robustness and predictive power of the resulting models are rigorously validated using statistical parameters such as the correlation coefficient (R²), leave-one-out cross-validation (Q²), and external validation with a test set of compounds. arxiv.orgnih.govnih.gov

Molecular Docking Simulations

Ligand-Protein Interaction Profiling with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. rjptonline.org This method is instrumental in identifying potential biological targets for this compound and understanding its mechanism of action at a molecular level. researchgate.net Studies on various nitro-substituted coumarins have shown their potential to interact with several key enzymes involved in human diseases. researchgate.netnih.govmdpi.com

For example, docking studies on related 6-nitrocoumarin derivatives have been performed against cyclooxygenase enzymes (COX-1 and COX-2), which are primary targets for anti-inflammatory drugs. researchgate.net Other important targets investigated for nitrocoumarin scaffolds include monoamine oxidases (MAO-A and MAO-B), enzymes relevant to the treatment of neurodegenerative disorders, and various protein kinases. mdpi.comonlinejbs.comjddtonline.info The docking process involves placing the this compound structure into the active site of these proteins and calculating the most stable binding pose. rjptonline.org This profiling helps to build a prioritized list of potential protein targets for further experimental validation. tandfonline.com

Table 2: Potential Protein Targets for Nitrocoumarin Scaffolds Identified via Docking Studies

| Protein Target | PDB ID (Example) | Associated Disease/Function | Reference |

| Cyclooxygenase-1 (COX-1) | 1EQG | Inflammation, Platelet Aggregation | researchgate.net |

| Cyclooxygenase-2 (COX-2) | 1CX2, 3KK6 | Inflammation, Pain | researchgate.netonlinejbs.com |

| Monoamine Oxidase A (MAO-A) | 2Z5X | Depression, Neurodegeneration | mdpi.com |

| Monoamine Oxidase B (MAO-B) | 3ZYX | Parkinson's Disease, Alzheimer's Disease | mdpi.comonlinejbs.com |

| DNA Gyrase B | 5L3J | Bacterial Infection | tandfonline.com |

| TNF-α | 2AZ5 | Inflammation, Autoimmune Disease | nih.gov |

| p38α Mitogen-activated Protein Kinase | 3HEC | Cancer, Inflammation | jddtonline.info |

| Aromatase (CYP19A1) | 3S79 | Breast Cancer | rjptonline.org |

This table lists potential targets based on studies of structurally related nitrocoumarins. The specific interactions would need to be confirmed for this compound itself.

Prediction of Binding Modes and Affinities

Beyond identifying potential targets, molecular docking predicts the specific binding mode and estimates the binding affinity of this compound to a protein's active site. rjptonline.orgnih.gov The binding affinity is typically expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a more stable and favorable interaction. tandfonline.comnih.govarxiv.org

Docking simulations reveal the detailed non-covalent interactions that stabilize the ligand-protein complex. rsc.org For nitrocoumarin derivatives, these interactions often include:

Hydrogen Bonds: The nitro group (NO₂) and the carbonyl oxygen of the coumarin ring are potent hydrogen bond acceptors, often interacting with amino acid residues like Arginine, Tyrosine, and Serine in the active site. researchgate.net

π-π Stacking: The aromatic rings of the coumarin system can engage in π-π stacking or T-shaped interactions with aromatic residues such as Tyrosine, Phenylalanine, and Tryptophan. tandfonline.com

Hydrophobic Interactions: The methyl group and the benzene (B151609) ring portion of the molecule can form favorable hydrophobic contacts with nonpolar residues like Leucine, Isoleucine, and Valine. tandfonline.com

For instance, in docking studies with COX enzymes, 6-nitrocoumarin derivatives were shown to form crucial hydrogen bonds with Ser530 and Tyr385, residues that are critical for the enzyme's catalytic activity. researchgate.net The binding affinity scores from these simulations allow for the ranking of different compounds and provide a rationale for observed biological activities. researchgate.net

Table 3: Example Binding Affinities of Nitrocoumarin Derivatives with Protein Targets

| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Reference |

| Coumarin-Thiophene Hybrid | M. tuberculosis InhA | -9.6 | tandfonline.com |

| Coumarin-Thiophene Hybrid | E. coli DNA Gyrase B | -7.6 | tandfonline.com |

| 6-Nitrocoumarin | Aromatase | -7.94 | rjptonline.org |

| 6,7-dimethoxy-3-nitrocoumarin | TNF-α | > -6.0 | nih.gov |

| 8-acetyl-4-methyl-6-nitrocoumarin derivative | COX-1 | -9.28 | researchgate.net |

| 8-acetyl-4-methyl-6-nitrocoumarin derivative | COX-2 | -10.51 | researchgate.net |

Note: These values are for related nitrocoumarin structures and serve as illustrative examples of the affinities that can be predicted.

Semi-Empirical Molecular Orbital Methods

Semi-empirical molecular orbital methods, such as AM1 (Austin Model 1), PM3 (Parametric Method 3), and ZINDO, represent a class of quantum chemical calculations that are computationally less demanding than ab initio or DFT methods. nih.govresearchgate.netpsu.edu They employ a simplified version of the Hartree-Fock formalism and use experimentally derived parameters to approximate certain complex integrals, making them well-suited for calculations on larger organic molecules like this compound. psu.edusci-hub.box

These methods are particularly useful for:

Geometry Optimization: Quickly determining the most stable three-dimensional conformation of the molecule. psu.edu

Calculating Electronic Properties: Providing valuable insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a key descriptor of molecular reactivity and stability. ijcrar.com

Deriving QSAR Descriptors: The outputs from semi-empirical calculations, including HOMO/LUMO energies, ionization potential, heat of formation, and dipole moment, are frequently used as descriptors in QSAR studies to correlate structure with biological activity. nih.govresearchgate.netnih.gov For example, a significant correlation was found between the cytotoxicity of coumarin derivatives and descriptors like HOMO energy and absolute hardness, which were calculated using the PM3 method. nih.gov

Understanding Reactivity: The distribution of the frontier molecular orbitals (HOMO and LUMO) can indicate the likely sites for nucleophilic and electrophilic attack, helping to explain the molecule's chemical behavior. jddtonline.infojddtonline.info

In essence, semi-empirical methods provide a rapid and efficient way to generate foundational data on the electronic and structural properties of this compound, which is essential for more advanced computational analyses like QSAR and molecular docking. nih.govresearchgate.net

Computational Studies on Molecular Dynamics and Interactions in Biological Systems

Computational studies, particularly molecular dynamics (MD) simulations, provide powerful insights into the time-dependent behavior of molecules and their interactions within complex biological environments. While specific molecular dynamics studies focusing exclusively on this compound are not extensively detailed in the currently available literature, the principles and applications of these computational methods are well-established through research on closely related coumarin derivatives. These studies offer a framework for understanding the potential interactions of this compound with biological targets.

MD simulations allow researchers to observe the physical movements of atoms and molecules over time, providing a dynamic picture of how a ligand, such as a coumarin derivative, interacts with a biological receptor like a protein or enzyme. nih.gov This method complements static approaches like molecular docking by revealing the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the energetic landscape of the interaction. nih.gov

General Principles of Molecular Dynamics Simulations in Drug Discovery:

Molecular dynamics simulations are instrumental in modern drug design and discovery. undip.ac.id The process typically involves several key steps:

System Setup: A system is constructed containing the protein of interest, the ligand (e.g., a coumarin derivative), and surrounding solvent molecules (usually water) and ions to mimic physiological conditions.

Force Fields: A force field, such as CHARMM36 or AMBER, is applied to the system. nih.govnih.gov The force field is a set of parameters that defines the potential energy of the system based on the positions of its atoms, governing their interactions and movements.

Simulation: The simulation itself involves solving Newton's equations of motion for every atom in the system, tracking their trajectories over a set period, often ranging from nanoseconds to microseconds.

Analysis: The resulting trajectory is analyzed to extract valuable information about the system's dynamics and stability. Key parameters often analyzed include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy calculations.

Illustrative Insights from Studies on Related Coumarin Derivatives:

Studies on various coumarin derivatives highlight the utility of MD simulations in understanding their biological activity. For instance, MD simulations have been employed to investigate the interaction of coumarin derivatives with targets such as the multidrug-resistance-associated protein 1 (MRP1) and α-glucosidase. nih.govnih.gov

In a study on potential MRP1 inhibitors, MD simulations were used to analyze the stability of a coumarin derivative within the nucleotide-binding domains (NBDs) of the protein. nih.gov The simulations showed how the presence of the coumarin derivative could lock the protein in a specific conformation, potentially inhibiting its function. nih.gov Such studies often reveal that the stability of the complex is maintained through a network of interactions, including hydrogen bonds and hydrophobic contacts. nih.gov

Another investigation into α-glucosidase inhibitors used MD simulations to confirm the stability of docked coumarin derivatives in the enzyme's active site. nih.gov Analysis of the RMSD of the protein-ligand complex over the simulation time provides a measure of its stability; a lower and more stable RMSD value suggests a stable binding pose. nih.gov

Binding Free Energy Calculations:

A critical output of these computational studies is the calculation of binding free energy, often using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). This calculation provides a more accurate estimation of the binding affinity between the ligand and the protein than docking scores alone. For example, in a study of coumarin derivatives as α-glucosidase inhibitors, MM/PBSA was used to calculate the binding free energy for the most promising compounds, helping to rank their potential efficacy.

The table below presents illustrative data from computational studies on various coumarin derivatives, showcasing the types of results generated from molecular dynamics and docking simulations. It is important to note that this data is for related compounds and not for this compound itself, but serves to demonstrate the quantitative insights gained from such analyses.

| Compound/Study | Target Protein | Binding Energy (kcal/mol) (Docking) | Key Interacting Residues (from Docking/MD) | Simulation Time (ns) | Note |

| Coumarin Derivative (Lig. No. 4) | MRP1 (NBD1/NBD2) | Best Binding Score (not specified) | GLN713, LYS684, GLY683, CYS682, GLY1432, SER769 | Not Specified | This derivative was identified as a potential inhibitor of MRP1. nih.gov |

| 6,7-dimethoxy-3-nitrocoumarin | TNF-α, IL-1β, Catalase, HO-1 | > -6.0 | Not Specified | Not Specified | Molecular docking suggested firm bonds with these targets. mdpi.com |

| Coumarin Derivative (Compound 38) | α-Glucosidase | -8.351 | Not Specified | Not Specified | This compound showed the lowest free energy, indicating high stability. nih.gov |

| 6-(4-Nitrobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one (Compound 2) | COX-1 | Not Specified | Arg157, Arg459, Cys47 | Not Specified | Docking revealed hydrogen bond interactions with key residues. |

These examples underscore the potential of molecular dynamics simulations to elucidate the complex interactions of this compound within biological systems. By applying these established computational techniques, future research could predict its binding modes, determine the stability of its complexes with various protein targets, and clarify the molecular basis for its biological activities.

Pharmacological and Biological Research of 3 Methyl 6 Nitrocoumarin and Functional Analogues

Antimicrobial Efficacy

Coumarin (B35378) derivatives, including 3-Methyl-6-nitrocoumarin and its functional analogues, have been the subject of extensive research to evaluate their efficacy against a wide range of microbial pathogens. These investigations have revealed that the coumarin scaffold is a versatile platform for the development of new antimicrobial agents. The introduction of various substituents onto the coumarin ring system, such as nitro and methyl groups, can significantly influence their biological activity, leading to compounds with potent antibacterial, antifungal, antiviral, and antiparasitic properties.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli)

The antibacterial potential of 6-nitrocoumarin derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. Studies have shown that the presence and position of the nitro group on the coumarin scaffold are crucial for antibacterial efficacy.

A series of amino/nitro-substituted 3-arylcoumarins were synthesized and evaluated for their activity against clinical isolates of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov The results indicated that all tested 6-nitro derivatives exhibited antibacterial activity against S. aureus, with inhibition zones ranging from 14 to 32 mm. nih.gov In contrast, these compounds were found to be inactive against E. coli. nih.gov A subsequent microdilution assay to determine the Minimum Inhibitory Concentrations (MICs) confirmed that the presence of a nitro substituent at the C-6 position of the coumarin moiety was more beneficial for activity against S. aureus than its presence on the 3-aryl ring alone. nih.govresearchgate.net For instance, 3-(3'-Nitrophenyl)-6-nitrocoumarin showed a MIC of 128 µg/mL against S. aureus. nih.gov

Further research has corroborated the importance of the 6-nitro substitution for antibacterial effects. researchgate.net The antibacterial activity of various coumarin derivatives is often structure-dependent, with substitutions on the coumarin nucleus playing a key role in their mechanism of action and spectrum of activity. arkajainuniversity.ac.in While some coumarin derivatives have shown activity against E. coli, the 6-nitro substituted compounds in some studies did not show significant inhibition against this Gram-negative bacterium. nih.govnih.gov

| Compound | Inhibition Zone (mm) at 100 µg/disk | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-Phenyl-6-nitrocoumarin | 14 | 256 | nih.gov |

| 3-(4'-Methylphenyl)-6-nitrocoumarin | 15 | 256 | nih.gov |

| 3-(3'-Nitrophenyl)-6-nitrocoumarin | 20 | 128 | nih.gov |

| 3-(4'-Nitrophenyl)-6-nitrocoumarin | 18 | 256 | nih.gov |

| 3-(3'-Bromophenyl)-6-nitrocoumarin | 32 | 64 | nih.gov |

Antifungal Activity Against Pathogenic Fungi (e.g., Candida albicans, Aspergillus fumigatus, Fusarium solani)

Coumarin and its derivatives are recognized for their significant antifungal properties, which are highly dependent on the substituents attached to the coumarin core. cabidigitallibrary.orgagriculturejournals.cz The presence of an electron-withdrawing group, such as a nitro group (-NO2) at the C6 position, has been shown to influence this activity.

In a study evaluating the antifungal activity of various coumarin derivatives, 6-Nitrocoumarin exhibited growth inhibition values against Lasiodiplodia spp. similar to the parent coumarin compound. hu.edu.jo Another study reported on the antifungal activity of coumarin itself against Candida albicans, Aspergillus fumigatus, and Fusarium solani, noting it had low activity. scispace.com Research by Guerra et al. demonstrated that 7-hydroxy-6-nitrocoumarin is capable of acting as an antifungal agent against Aspergillus species by preventing mycelial growth and spore germination, as well as impacting the fungal cell wall structure. agriculturejournals.cz

The antifungal activity of coumarins is strongly structure-dependent. cabidigitallibrary.orgagriculturejournals.cz For example, the introduction of hydroxyl groups, particularly at position 7, is known to enhance antifungal properties. cabidigitallibrary.org The combination of a nitro group at position 6 and a hydroxyl group at position 7 appears to be a favorable substitution pattern for activity against certain pathogenic fungi. agriculturejournals.cz Various other substituted coumarins have shown moderate to excellent activity against a range of fungal species, including C. albicans and A. fumigatus. cabidigitallibrary.orgagriculturejournals.cznih.govresearchgate.net

| Compound | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| Coumarin | Candida albicans | Low activity (MIC > 500 µg/ml) | scispace.com |

| Coumarin | Aspergillus fumigatus | Low activity (MIC > 500 µg/ml) | scispace.com |

| Coumarin | Fusarium solani | Low activity (MIC > 500 µg/ml) | scispace.com |

| 7-hydroxy-6-nitrocoumarin | Aspergillus species | Prevents mycelial growth and spore germination | agriculturejournals.cz |

Antiviral Properties (e.g., HIV-1, Hepatitis Virus, Influenza Virus)

Coumarins represent a class of natural products that have been extensively investigated for their antiviral activities against a wide array of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis Virus, and Influenza Virus. nih.govnih.gov Their mechanism of action can involve targeting various stages of the viral life cycle, from entry and replication to the inhibition of essential viral enzymes. nih.gov

Anti-HIV Activity : Numerous coumarin derivatives have demonstrated anti-HIV effects. nih.gov These compounds can inhibit key viral enzymes such as reverse transcriptase, protease, and integrase. nih.govnih.gov For example, 3-phenylcoumarin derivatives have been evaluated as inhibitors of HIV-1 replication, with some compounds acting as Tat antagonists or NF-κB inhibitors, both of which are crucial for viral transcription. mdpi.com The substitution pattern on the coumarin and phenyl rings significantly influences the anti-HIV activity. nih.govmdpi.com

Anti-Hepatitis Virus Activity : The antiviral potential of coumarins extends to the hepatitis C virus (HCV) and hepatitis B virus (HBV). nih.govnih.gov Hybrid molecules incorporating a coumarin scaffold have shown promising anti-HCV activity. For instance, a hybrid coumarin-benzimidazole derivative containing a 6-bromocoumarin moiety exhibited a potent inhibitory effect against the Huh 5-2 replicon system with an EC50 value of 3.4 μM. nih.gov Natural pyranocoumarins have also been found to inhibit the hepatitis B virus surface antigen (HBsAg) in HepA2 cells. nih.gov

Anti-Influenza Virus Activity : Coumarin derivatives have also been explored as potential anti-influenza agents. nih.gov Some hydroxycoumarin derivatives have shown inhibitory effects on the replication of influenza A virus in cell cultures. nih.gov Thiazolyl-coumarin hybrids have shown promise against H1N1 and H3N2 strains of the influenza virus, likely through the inhibition of the viral envelope protein neuraminidase. nih.gov

Antiparasitic Investigations (e.g., Leishmaniasis, Antifilarial Activity)

Coumarin derivatives have emerged as a promising class of compounds in the search for new antiparasitic agents. Their efficacy has been investigated against various parasites, including those responsible for leishmaniasis and filariasis.

Anti-leishmanial Activity : Leishmaniasis is a disease caused by parasites of the Leishmania genus. nih.govnih.gov Coumarins are known to possess anti-leishmanial properties, although their exact mechanism of action is not fully understood. nih.gov It is suggested that they may enhance the phagocytic activity of macrophages. nih.gov In one study, a set of coumarin derivatives were screened, and one compound, 3-(1,3-benzodioxol-5-yl)-2-oxo-2H-chromen-6-yl acetate (B1210297), showed significant leishmanicidal activity both in vitro and in vivo against Leishmania major. nih.gov

Antifilarial and General Antiparasitic Activity : The antiparasitic spectrum of coumarins extends beyond Leishmania. New derivatives of 6-nitrocoumarin-3-thiosemicarbazone have been synthesized and shown to have improved antiparasitic activity against Trypanosoma cruzi (the causative agent of Chagas disease) and Toxoplasma gondii. asm.org The introduction of a nitro group at the 6-position of the coumarin structure has been shown to significantly affect reactive oxygen species (ROS) generation and antiparasitic activity. asm.org Furthermore, other coumarin derivatives have demonstrated potent anthelmintic activity against parasites like Dactylogyrus intermedius, a common fish parasite. nih.govresearchgate.net

Anticancer and Antiproliferative Potentials

Coumarins and their derivatives are well-documented for their wide range of pharmacological activities, including significant anticancer and antiproliferative effects. nih.goveurekaselect.com The benzopyrone structure of coumarin serves as a scaffold for the synthesis of derivatives with enhanced cytotoxic activity against various human cancer cell lines. nih.gov The antiproliferative mechanism of coumarins can involve inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis. nih.gov

Cytotoxic Effects on Various Human Cancer Cell Lines (e.g., HeLa, A549, MDA-MB-231, MCF-7)

The cytotoxic potential of coumarin derivatives has been extensively evaluated against a panel of human cancer cell lines, demonstrating that structural modifications significantly impact their efficacy.

Substituted coumarins, including those with nitro groups, have shown antiproliferative effects. researchgate.net For example, 6-nitro-7-hydroxycoumarin has been identified as a selective anti-proliferative agent. researchgate.net In another study, 4-Hydroxy-3-nitrocoumarin demonstrated a stronger inhibition of A549 (human lung carcinoma) cancer cell lines compared to HeLa (human cervical cancer) cells. nveo.org

A series of 7,8-diacetoxy-3-arylcoumarin derivatives were evaluated for their in vitro cytotoxic activity against MDA-MB-231 (human breast adenocarcinoma) and PC-3 (human prostate adenocarcinoma) cancer cells, showing that this substitution pattern can enhance cytotoxicity. nih.gov Similarly, other 3-arylcoumarin derivatives have shown cytotoxic effects against A549 and MDA-MB-231 cell lines, with one 7,8-diacetoxy derivative exhibiting a CC50 of 12.2 µM in A549 cells and 27.6 µM in MDA-MB-231 cells. nih.gov

The cytotoxic activity of coumarin derivatives has also been observed against MCF-7 (human breast adenocarcinoma) cells. nih.govmdpi.com A study on 1,2,3-triazole and 4-methyl coumarin hybrids reported antiproliferative activity in the MCF-7 breast cancer cell line. researchgate.net The broad-spectrum anticancer potential of coumarins is evident from their activity against diverse cancer types, including lung, breast, and cervical cancer cell lines. nih.govnveo.org

| Compound/Derivative Type | Cell Line | Activity (IC50/CC50) | Reference |

|---|---|---|---|

| 4-Hydroxy-3-nitrocoumarin | A549 (Lung) | Stronger inhibition than on HeLa | nveo.org |

| 4-Hydroxy-3-nitrocoumarin | HeLa (Cervical) | Weaker inhibition than on A549 | nveo.org |

| 7,8-diacetoxy-3-(4'-nitrophenyl)-coumarin | A549 (Lung) | 12.2 µM | nih.gov |

| 7,8-diacetoxy-3-(4'-nitrophenyl)-coumarin | MDA-MB-231 (Breast) | 27.6 µM | nih.gov |

| Coumarin-Pyrazine Hybrids | MCF-7 (Breast) | IC50 range: 1.41 - 9.99 µM | mdpi.com |

| Coumarin-Pyrazine Hybrids | A549 (Lung) | IC50 range: 0.045 - 9.99 µM | mdpi.com |

| Coumarin-Pyrazine Hybrids | MDA-MB-231 (Breast) | IC50 range: 1.60 - 9.99 µM | mdpi.com |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Coumarin and its derivatives have been shown to impede cell growth by prompting cell cycle arrest and inducing apoptosis, which is a form of programmed cell death. researchgate.net Research on various human cancer cell lines demonstrates that these compounds can halt the cell cycle, frequently in the G0/G1 phase. researchgate.netnih.gov This arrest prevents the cells from progressing to the S phase, thereby inhibiting DNA replication and proliferation. For instance, studies on human lung carcinoma and cervical cancer cells revealed that coumarins can induce a G1 phase arrest. researchgate.netnih.gov

The mechanism often involves the modulation of key regulatory proteins. The expression of proteins that drive the cell cycle, such as cyclin D1 and cyclin-dependent kinase 2 (cdk2), may be decreased following treatment with coumarin derivatives. researchgate.net Concurrently, the induction of apoptosis is a critical component of the anticancer activity of these compounds. This process is mediated through mitochondrial pathways and involves a cascade of molecular events. researchgate.net

Key findings in the apoptotic mechanism induced by coumarins include:

Modulation of Bcl-2 Family Proteins: A decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax. nih.gov

Mitochondrial Disruption: A reduction in the mitochondrial membrane potential, which leads to the release of cytochrome c into the cytoplasm. nih.gov

Caspase Activation: The released cytochrome c triggers the activation of caspase-3, a key executioner caspase that orchestrates the final stages of apoptosis. nih.gov